what is (S)-(-)-HA 966
what is (S)-(-)-HA 966
An In-depth Technical Guide to (S)-(-)-HA-966
Introduction
(S)-(-)-HA-966, or (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one, is the levorotatory enantiomer of the racemic compound HA-966. While its counterpart, (R)-(+)-HA-966, is recognized as a selective antagonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, (S)-(-)-HA-966 displays a distinct pharmacological profile.[1][2][3][4] It is significantly less potent at the NMDA receptor's glycine site and is primarily characterized by its potent sedative, muscle relaxant, and ataxic effects.[1][3][4][5] Its mechanism of action is not fully elucidated but is thought to involve the modulation of striatal dopaminergic pathways, drawing comparisons to the effects of γ-butyrolactone (GBL) and γ-hydroxybutyrate (GHB), although it does not bind to GABA-B receptors.[2][6] This document provides a comprehensive technical overview of (S)-(-)-HA-966 for researchers, scientists, and drug development professionals, detailing its properties, mechanism of action, quantitative pharmacological data, and relevant experimental methodologies.
Chemical and Physical Properties
(S)-(-)-HA-966 is a cyclic hydroxamate derivative of the amino acid norvaline.[2] Its fundamental chemical and physical characteristics are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | (3S)-3-Amino-1-hydroxy-pyrrolidin-2-one | [2] |
| Synonyms | (-)-HA 966 | [7] |
| CAS Number | 111821-58-0 | [8] |
| Molecular Formula | C₄H₈N₂O₂ | [2][8] |
| Molecular Weight | 116.12 g/mol | [2][8] |
| Appearance | Solid | |
| Purity | ≥98% (Commercially available) | [8] |
| Solubility | Soluble to 100 mM in water | [8] |
| Storage | Store at room temperature | [8] |
Mechanism of Action
The primary pharmacological activities of (S)-(-)-HA-966 are distinct from its (R)-(+)-enantiomer. While the racemate HA-966 is known as an NMDA receptor antagonist acting at the glycine modulatory site, this activity is almost exclusively attributed to the (R)-(+)-enantiomer.[1][3][9]
Activity at the NMDA Receptor
(S)-(-)-HA-966 is a very weak antagonist at the glycine site of the NMDA receptor complex.[1][3][5] Radioligand binding and electrophysiological studies have consistently demonstrated that its affinity and inhibitory potency at this site are substantially lower than that of the (R)-(+)-enantiomer.[1][3][5] This weak activity is insufficient to explain its potent in vivo sedative and muscle relaxant effects.
Modulation of Dopaminergic Systems
The most prominent hypothesis for the sedative action of (S)-(-)-HA-966 involves the disruption of striatal dopaminergic neurotransmission.[3][4][8] This effect is similar to that of γ-butyrolactone.[3][4] Studies have shown that systemic administration of the (-)-enantiomer inhibits the neuronal firing rate of dopamine (B1211576) (DA) neurons in the substantia nigra.[6] This inhibition of impulse flow in the nigrostriatal pathway is believed to underlie its sedative and ataxic properties. Furthermore, (S)-(-)-HA-966 has been shown to prevent restraint stress-induced increases in dopamine utilization in the medial prefrontal cortex and nucleus accumbens.[7]
Caption: Enantiomer-specific activity of HA-966 at the NMDA receptor.
Caption: Proposed mechanism of sedative action for (S)-(-)-HA-966.
Pharmacological Effects
The in vivo effects of (S)-(-)-HA-966 are consistent with a central nervous system depressant.
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Sedative and Hypnotic Effects: It produces a marked, dose-dependent sedative and muscle relaxant action.[1][3][4] In monkeys, the racemate was observed to cause periodical sleeping episodes.[10]
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Ataxic Effects: The compound significantly impairs motor coordination. The (S)-(-)-enantiomer is over 25-fold more potent in causing ataxia than the (R)-(+)-enantiomer in rotarod tests.[3][4]
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Anticonvulsant Effects: While the (R)-(+)-enantiomer's anticonvulsant activity is linked to its NMDA antagonism, the (S)-(-)-enantiomer also shows anticonvulsant properties, albeit through a different mechanism.[6] It is effective against tonic extensor seizures induced by electroshock.[6]
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Anxiolytic and Anti-stress Effects: (S)-(-)-HA-966 has been shown to suppress fear-induced behaviors and prevent stress-induced changes in dopamine metabolism, suggesting anxiolytic potential.[7]
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Neuroprotective Effects: Unlike its (R)-(+)-enantiomer, (S)-(-)-HA-966 was found to be ineffective in providing neuroprotection in an MPTP-induced animal model of Parkinson's disease.[11]
Quantitative Pharmacological Data
The following tables summarize key quantitative data from in vitro and in vivo studies, highlighting the pharmacological differences between the enantiomers of HA-966.
Table 5.1: In Vitro Receptor Binding and Functional Assays
| Parameter | Compound | Value (µM) | Species | Preparation | Reference(s) |
| IC₅₀ (Inhibition of [³H]glycine binding) | (S)-(-)-HA-966 | 339 | Rat | Cerebral cortex synaptic membranes | [1][3] |
| (R)-(+)-HA-966 | 12.5 | Rat | Cerebral cortex synaptic membranes | [1][3] | |
| (±)-HA-966 | 17.5 | Rat | Cerebral cortex synaptic membranes | [9] | |
| IC₅₀ (Inhibition of glycine-potentiated NMDA response) | (S)-(-)-HA-966 | 708 | Rat | Cultured cortical neurons | [1][3][5] |
| (R)-(+)-HA-966 | 13 | Rat | Cultured cortical neurons | [1][3][5] |
Table 5.2: In Vivo Efficacy and Potency
| Assay | Compound | ED₅₀ (mg/kg) | Route | Species | Effect | Reference(s) |
| Anticonvulsant (Low-intensity electroshock) | (S)-(-)-HA-966 | 8.8 | i.v. | Mouse | Prevention of tonic extensor seizures | [6] |
| (R)-(+)-HA-966 | 105.9 | i.v. | Mouse | Prevention of tonic extensor seizures | [6] | |
| (±)-HA-966 | 13.2 | i.v. | Mouse | Prevention of tonic extensor seizures | [6] | |
| Ataxia (Rotarod performance) | (S)-(-)-HA-966 | Potent | i.p. | Mouse | >25-fold more potent than (R)-(+) form | [3][4] |
| (R)-(+)-HA-966 | Weak | i.p. | Mouse | Minimum effective dose of 250 mg/kg | [12] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assays used to characterize (S)-(-)-HA-966.
Protocol: Radioligand Binding Assay for Glycine Site Affinity
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Membrane Preparation:
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Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
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Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
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Resuspend the resulting pellet (synaptic membranes) in fresh buffer, repeat centrifugation, and finally resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
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In a 96-well plate, combine 50 µL of synaptic membrane preparation (approx. 100 µg protein), 25 µL of [³H]glycine (final concentration ~50 nM), and 25 µL of (S)-(-)-HA-966 at various concentrations (e.g., 10⁻⁸ M to 10⁻³ M).
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For total binding, add 25 µL of assay buffer instead of the compound.
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For non-specific binding, add 25 µL of a high concentration of unlabeled glycine (e.g., 1 mM).
-
Incubate the plate at 4°C for 30 minutes.
-
-
Termination and Measurement:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of (S)-(-)-HA-966.
-
Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Caption: Workflow for an in vivo anticonvulsant assay.
Protocol: In Vivo Rotarod Test for Ataxia
-
Animal Training:
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Select male Swiss-Webster mice (20-25 g).
-
Train the mice to remain on a rotating rod (e.g., 3 cm diameter, 15 rpm) for a continuous period of 2 minutes. Repeat training until a stable baseline performance is achieved.
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-
Compound Administration:
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Divide trained mice into groups.
-
Administer (S)-(-)-HA-966 (or its enantiomer/vehicle as controls) via the desired route (e.g., i.p. or i.v.) at various doses.
-
-
Testing:
-
At a set time post-injection (e.g., 15 minutes), place each mouse on the rotating rod.
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Record the latency to fall from the rod.
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A cut-off time (e.g., 120 seconds) is typically used, where animals remaining on the rod for the full duration are assigned the maximum score.
-
-
Data Analysis:
-
Compare the mean latency to fall for each dose group with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
The dose that causes a significant decrease in performance is considered the minimum effective dose for ataxia.
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Conclusion
(S)-(-)-HA-966 is a pharmacologically unique compound whose primary effects—sedation, muscle relaxation, and ataxia—are not mediated by the NMDA receptor's glycine site, in stark contrast to its (R)-(+)-enantiomer. Its mechanism appears to involve the inhibition of dopaminergic neurons, making it a valuable tool for investigating the role of dopamine in arousal, motor control, and stress responses. The clear stereospecificity of HA-966 enantiomers provides a powerful demonstration of how subtle changes in molecular geometry can lead to profoundly different biological activities. Further research into the precise molecular targets of (S)-(-)-HA-966 could yield new insights into the mechanisms of sedation and may inform the development of novel therapeutic agents.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HA-966 - Wikipedia [en.wikipedia.org]
- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. reddit.com [reddit.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Hydroxy-3-amino-pyrrolidone-2(HA-966): a new GABA-like compound, with potential use in extrapyramidal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of the strychnine-insensitive glycine site NMDA antagonist (R)-HA-966 in an experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
